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Compound of Interest

Compound Name: Metampicillin

Cat. No.: B1676330

A definitive guide for researchers, scientists, and drug development professionals on the
spectroscopic data essential for the structural elucidation of Metampicillin. This guide provides
a comparative analysis with its precursors, ampicillin and formaldehyde, supported by
experimental data and detailed protocols.

Metampicillin, a semi-synthetic penicillin antibiotic, is formed through the reaction of ampicillin
with formaldehyde.[1][2][3] Its chemical structure was a subject of discussion until recent
spectroscopic studies definitively identified it as a cyclic aminal.[4][5] This guide outlines the
key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS) that are crucial for confirming the structural integrity of
Metampicillin. A direct comparison with ampicillin and formaldehyde is presented to highlight
the characteristic spectral changes that signify the formation of the Metampicillin molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of Metampicillin, ampicillin,
and formaldehyde, providing a clear basis for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a
molecule. The formation of the cyclic aminal in Metampicillin from ampicillin and formaldehyde
leads to distinct changes in the NMR spectrum, particularly in the chemical shifts of protons
and carbons near the reaction site.
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Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)

Observed Chemical

Compound Key Proton Signals _ Significance
Shift (ppm)
Confirms the
incorporation of a
methylene group from
. Methylene protons )
Metampicillin OH 4.82 and 4.52 formaldehyde into the

(from formaldehyde)

ampicillin structure,
forming the cyclic

aminal.[6]

B-lactam core protons
(CHS and
COCHNCO)

8H 5.62-5.53 (in D6-
DMSO)

Indicates the retention
of the core B-lactam
ring structure from

ampicillin.[6]

Aromatic protons

O0H 7.44-7.26

Similar to ampicillin,
indicating the phenyl
group is unchanged.

[6]

Ampicillin

Aromatic protons

O0H ~7.4

Phenyl group protons.
[6]

B-lactam and
thiazolidine ring

protons

Various signals

Characteristic peaks
for the core penicillin
structure.[7][8]

Formaldehyde

Methylene protons

Reacts to form the
cyclic aminal in

Metampicillin.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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) Observed Chemical o
Compound Key Carbon Signal _ Significance
Shift (ppm)

The presence of this

signal confirms the

Methylene carbon (C- )
formation of the

Metampicillin 10, from 6C 63.0 ] ]
methylene bridge in
formaldehyde) . .
the cyclic aminal
structure.[6]
- . ) Serves as a baseline
Ampicillin Various signals - )
for comparison.
The disappearance of
this signal upon
Formaldehyde Carbonyl carbon ~200 reaction indicates the

conversion of the

carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
key spectral features for Metampicillin would be the retention of the [3-lactam carbonyl group
from ampicillin and the appearance of new bands associated with the cyclic aminal structure.

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm~1)
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Key Functional Expected/Observed N
Compound Significance
Group Peak (cm™1)
o Confirms the integrity
Metampicillin N
) B-lactam C=0 stretch ~1760-1780 of the critical B-lactam
(Predicted)

ring.

] Indicates the newly
C-N stretch (cyclic

) ~1100-1200 formed cyclic aminal
aminal)
structure.
A characteristic and
Ampicillin B-lactam C=0 stretch 1765 - 1800 crucial band for all
penicillins.[9][10]
) From the side chain
Amide C=0 stretch ~1650 ]
amide group.[10]
_ Indicates the primary
N-H stretch (amine) ~3400-3500 ]
amine group.[10]
Strong absorption
~1750-1730 (gas characteristic of the
Formaldehyde C=0 stretch
phase: ~1817) carbonyl group.[11]
[12]
Characteristic
C-H stretch ~2850 and 2750 aldehyde C-H

stretching.[11]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and provides information
about its structure through fragmentation patterns. The mass spectrum of Metampicillin is
expected to show a molecular ion peak corresponding to its molecular formula (C17H19N304S)
and fragmentation patterns that are a composite of ampicillin and the formaldehyde-derived
methylene bridge.

Table 4: Mass Spectrometry (MS) Data (m/z)
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Molecular
Compound
Formula

Molecular
Weight ( g/mol )

Expected/Obser
ved [M+H]*
(m/z)

Key Fragment
lons (m/z)

Metampicillin C17H19N304S

361.42

362.1

Expected
fragments
include loss of
the side chain,
cleavage of the
B-lactam ring,
and fragments
characteristic of
the ampicillin

core.

Ampicillin C16H19N304S

349.41

350.1

106.2
(benzylamine
group), 160.0
(thiazolidine
ring), 192.0
(cleavage of [3-
lactam ring).[13]
[14]

Formaldehyde CH20

30.03

31.0

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample (Metampicillin,

ampicillin) in a suitable deuterated solvent (e.g., D20, DMSO-ds) in a standard 5 mm NMR

tube.[6]
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e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Alarger number of scans will be required due to the lower natural abundance and
sensitivity of the 3C nucleus.

e 2D NMR (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and
confirm the connectivity, perform two-dimensional NMR experiments such as Correlation
Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and
Heteronuclear Multiple Bond Correlation (HMBC).[6]

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the finely ground sample with dry
potassium bromide (KBr) and press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This method requires minimal sample preparation.[15]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

o Acquire a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the
signal-to-noise ratio.

o The final spectrum should be presented in terms of transmittance or absorbance versus
wavenumber (cm~1).[9]

Mass Spectrometry (MS)

» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
acetonitrile/water mixture) to a concentration of approximately 1 pg/mL.[16]

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source
is commonly used for this type of analysis. This can be a standalone mass spectrometer or
coupled with a liquid chromatography system (LC-MS).[13][14]

o Data Acquisition (ESI-MS):
o Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

o Operate the mass spectrometer in positive ion mode to detect the protonated molecule
[M+H]*.

o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
o Tandem Mass Spectrometry (MS/MS):

o To obtain structural information, perform tandem mass spectrometry (MS/MS) on the
[M+H]* ion.

o Select the parent ion of interest and subject it to collision-induced dissociation (CID) to
generate fragment ions.

o The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.[17]
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Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the chemical structure of

Metampicillin using the described spectroscopic techniques.
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Determine Molecular Weight
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Click to download full resolution via product page

Caption: Workflow for Metampicillin structure confirmation.

By systematically applying these spectroscopic techniques and comparing the resulting data
with that of its precursors, researchers can unequivocally confirm the chemical structure of
Metampicillin, ensuring the identity and purity of this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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